
5,6-Dimethyl-2-(2-methylpropyl)pyrimidin-4-amine
Übersicht
Beschreibung
5,6-Dimethyl-2-(2-methylpropyl)pyrimidin-4-amine, also known as 5,6-DMMP, is an organic compound that is widely used in synthetic chemistry and medicinal research. It is a versatile building block for the synthesis of a variety of compounds, including those with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-2-(2-methylpropyl)pyrimidin-4-amine is widely used in medicinal research due to its potential therapeutic applications. It has been used as a building block in the synthesis of various compounds, including those with potential anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been used as a starting material for the synthesis of a variety of drugs, such as anticonvulsants, anti-depressants, and anti-viral agents. Additionally, this compound has been used for the synthesis of various imaging agents, such as contrast agents for MRI, PET, and CT scans.
Wirkmechanismus
The exact mechanism of action of 5,6-Dimethyl-2-(2-methylpropyl)pyrimidin-4-amine is not yet fully understood. However, it is believed to act as a prodrug, which is converted to an active metabolite in the body. This active metabolite is thought to interact with various cellular targets, such as enzymes, receptors, and transporters, to exert its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, it is known that this compound has potential anti-inflammatory, anti-microbial, and anti-cancer activities. Additionally, it has been shown to have potential neuroprotective effects, which may be beneficial in treating various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-Dimethyl-2-(2-methylpropyl)pyrimidin-4-amine for lab experiments include its high yield, low cost, and versatility as a building block for the synthesis of various compounds. Additionally, its relatively simple synthesis method makes it a cost-effective method for synthesizing this compound. However, there are some limitations to using this compound for lab experiments, such as its potential toxicity and the need to use special safety precautions when handling the compound.
Zukünftige Richtungen
The potential therapeutic applications of 5,6-Dimethyl-2-(2-methylpropyl)pyrimidin-4-amine are still being explored, and there are numerous possible future directions for research. These include further investigation into its mechanism of action, potential therapeutic effects, and safety profile. Additionally, further research could focus on the synthesis of more complex compounds using this compound as a building block. Finally, research could focus on the development of more efficient and cost-effective methods for synthesizing this compound.
Eigenschaften
IUPAC Name |
5,6-dimethyl-2-(2-methylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-6(2)5-9-12-8(4)7(3)10(11)13-9/h6H,5H2,1-4H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDRKVYEKCFJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



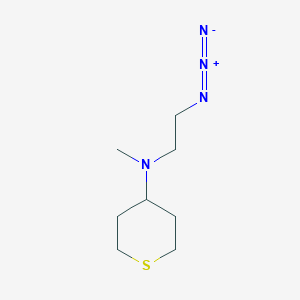

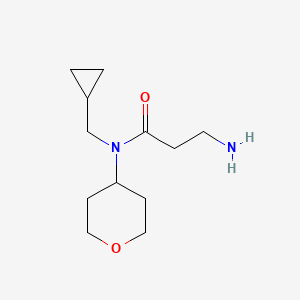
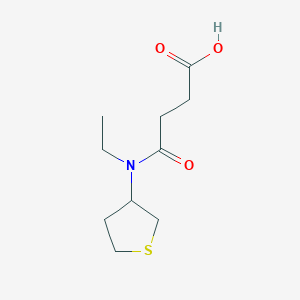




![2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491511.png)
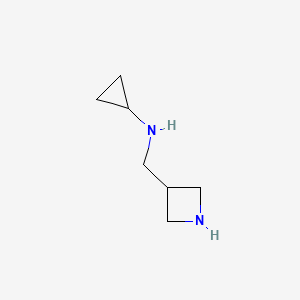
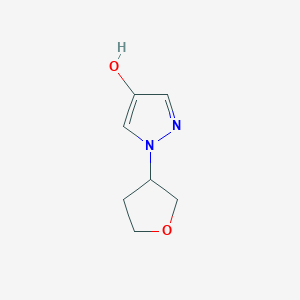
![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)